2-(4-benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one
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Overview
Description
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate . This compound is also referred to as Hydrocortisone acetate . It is a glucocorticoid with anti-inflammatory, anti-allergic, anti-toxin, and anti-shock effects. Its molecular formula is C23H32O6 and it has a molar mass of 404.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate involves multiple steps, including the introduction of hydroxyl groups and the formation of an acetate ester. One method described by Harnik et al. (1986) involves synthesizing 18,19-dihydroxycorticosterone from a compound closely related to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar routes as described above, but optimized for higher yields and purity. The exact industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogen azides, which react with Δ6-steroids, including compounds similar to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with halogen azides can lead to the formation of halogenated derivatives, which have potential medicinal applications.
Scientific Research Applications
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for synthesizing other corticosteroids and related compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Used in the development of prodrugs for treating inflammatory and allergic conditions.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to its anti-inflammatory and immunosuppressive effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate include other corticosteroids such as:
- Prednisolone
- Dexamethasone
- Betamethasone
Uniqueness
What sets 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate apart from these similar compounds is its specific molecular structure, which includes two hydroxyl groups, three ketone groups, and an acetate group. This unique structure contributes to its distinct pharmacological properties and therapeutic applications.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14-16(7-12-23)17(24)20-18(19-14)22-10-8-21(9-11-22)13-15-5-3-2-4-6-15/h2-6,23H,7-13H2,1H3,(H,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJORWHGVAPLRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)N2CCN(CC2)CC3=CC=CC=C3)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)N2CCN(CC2)CC3=CC=CC=C3)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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